Pamoic Acid-d10

Bioanalytical Chemistry LC-MS/MS Internal Standard

Unlabeled pamoic acid cannot serve as an internal standard in LC-MS, introducing quantification errors. This compound solves that challenge. • +10 Da mass shift ensures unambiguous MS discrimination from endogenous analyte. • ≥98% isotopic purity with non-exchangeable deuterium supports FDA/EMA bioanalytical method validation. • Near-identical chemical properties to the target analyte guarantee parallel extraction, recovery, and ionization behavior.

Molecular Formula C₂₃H₆D₁₀O₆
Molecular Weight 398.43
CAS No. 1215327-33-5
Cat. No. B1141066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePamoic Acid-d10
CAS1215327-33-5
Synonyms4,4’-Methylenebis[3-hydroxy-2-naphthalenecarboxylic Acid;  2,2’-Dihydroxy-1,1’-dinaphthylmethane-3,3’-dicarboxylic Acid;  4,4’-Methylenebis[3-hydroxy-2-naphthoic Acid];  Embonic Acid;  KG 122;  NSC 30188;  NSC 40132; 
Molecular FormulaC₂₃H₆D₁₀O₆
Molecular Weight398.43
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
InChIInChI=1S/C23H16O6/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h1-10,24-25H,11H2,(H,26,27)(H,28,29)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pamoic Acid-d10: Deuterated Internal Standard for LC-MS


Pamoic Acid-d10 (CAS 1215327-33-5) is a stable isotope-labeled (SIL) analog of pamoic acid, a dinaphthoic acid derivative. The compound features complete deuteration of ten hydrogen atoms across both naphthalene ring systems , yielding a molecular formula of C₂₃H₆D₁₀O₆ with a molecular weight of 398.43 g/mol . This +10 Da mass shift relative to the unlabeled parent pamoic acid (CAS 130-85-8, molecular weight 388.37 g/mol) enables its primary application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays for accurate quantitation of pamoic acid and its metabolites in biological matrices [1]. The unlabeled parent compound functions as a GPR35 agonist with an EC₅₀ of 79 nM .

Pamoic Acid-d10: Why Analogs Cannot Substitute


In LC-MS quantification of pamoic acid from biological matrices, substitution with the unlabeled parent compound (CAS 130-85-8) or structurally similar analogs introduces unacceptable analytical error. Unlabeled pamoic acid cannot be distinguished from endogenous analyte in the mass spectrometer, precluding its use as an internal standard entirely. Structural analogs, while detectable at different m/z values, exhibit distinct physicochemical properties—including different extraction recovery, ionization efficiency, and chromatographic retention behavior—that fail to co-elute and co-ionize with the target analyte [1]. This divergence compromises the fundamental purpose of an internal standard: to correct for sample-to-sample variability in extraction recovery, matrix effects, and ionization suppression . Stable isotope-labeled internal standards (SIL-IS), such as Pamoic Acid-d10, are the gold standard in regulated bioanalysis precisely because their near-identical chemical properties to the analyte ensure parallel behavior throughout sample preparation and LC-MS analysis [2].

Pamoic Acid-d10: Quantitative Differentiation Evidence


Mass Difference Discrimination in LC-MS

Pamoic Acid-d10 incorporates ten deuterium atoms across the two naphthalene ring systems, replacing all aromatic hydrogens. This yields a molecular weight of 398.43 g/mol, representing a +10.06 Da mass shift from the unlabeled pamoic acid parent (MW 388.37 g/mol) . In LC-MS applications, the minimum recommended mass difference between analyte and SIL internal standard to avoid spectral overlap is three mass units for small molecules . The +10 Da shift of Pamoic Acid-d10 exceeds this minimum requirement by over three-fold, ensuring unambiguous discrimination between the internal standard and endogenous analyte channels. Compared to alternative deuterated analogs with fewer deuterium atoms (e.g., hypothetical d3 or d5 forms), a d10 label provides greater isotopic separation that mitigates cross-talk interference from naturally occurring M+1/M+2 isotopic peaks of the analyte [1]. Additionally, the ten deuterium atoms are positioned exclusively on aromatic carbons rather than exchangeable heteroatom sites (e.g., carboxyl O-H), preserving isotopic integrity during sample preparation in aqueous and biological matrices [2].

Bioanalytical Chemistry LC-MS/MS Internal Standard Deuterium Labeling

High Isotopic Purity for Bioanalysis

Commercial Pamoic Acid-d10 is specified with isotopic purity of ≥98% deuterium incorporation at the ten labeled positions . This specification directly addresses a critical quality attribute for SIL internal standards: the level of residual unlabeled (d0) species. When a deuterated internal standard contains detectable levels of the unlabeled compound, it introduces systematic positive bias in quantitation because the internal standard itself contributes signal to the analyte channel . A purity threshold of ≥98% minimizes this bias. In contrast, generic or lower-grade deuterated compounds may exhibit isotopic purity as low as 95%, which would introduce up to 5% unlabeled contaminant—a level that can measurably affect assay accuracy at low analyte concentrations or when high internal standard concentrations are employed. The high isotopic purity specification is confirmed by orthogonal analytical methods including NMR and high-resolution LC-MS on a per-lot basis .

Isotopic Purity Bioanalysis Assay Validation Quality Control

Stable Deuterium Label on Aromatic Carbons

The ten deuterium atoms in Pamoic Acid-d10 are positioned exclusively on aromatic carbons across the two naphthalene ring systems, not on heteroatoms (oxygen, nitrogen) or alpha to carbonyl groups [1]. This placement strategy is critical because deuterium labels on exchangeable positions—specifically on carboxylic acid O-H groups or on carbons alpha to carbonyls—can undergo back-exchange to protium during sample preparation in aqueous buffers, biological matrices, or under acidic/basic extraction conditions . Such exchange reduces the effective mass shift of the internal standard and introduces variable isotopic composition across samples and time. In contrast, aromatic C-D bonds exhibit high chemical stability against H/D exchange under typical bioanalytical sample preparation conditions (pH 2-10, ambient temperature) [2]. This stability ensures that the +10 Da mass shift remains constant throughout the analytical workflow—from extraction through LC separation to MS detection—providing reliable and reproducible quantitation across sample batches [3].

Deuterium Exchange Isotopic Stability Sample Preparation LC-MS

Pamoic Acid-d10: Key Application Scenarios


LC-MS/MS Quantitation in Plasma and Tissue PK

Pamoic Acid-d10 serves as the optimal SIL internal standard for accurate quantitation of pamoic acid in biological matrices during preclinical and clinical pharmacokinetic (PK) studies. The +10 Da mass shift (Section 3, Evidence Item 1) provides unambiguous spectral discrimination from endogenous pamoic acid, while the aromatic C-D labeling (Section 3, Evidence Item 3) ensures isotopic integrity throughout sample extraction and analysis . This combination of adequate mass separation and chemical stability supports the precision and accuracy requirements mandated by FDA and EMA bioanalytical method validation guidelines [1].

Metabolite Quantitation in Drug Metabolism

In drug metabolism studies where pamoic acid is employed as a counterion in pharmaceutical salt formulations (e.g., pamoate salts of basic drugs), Pamoic Acid-d10 enables simultaneous quantitation of the parent counterion and discrimination from structurally related metabolites. The high isotopic purity specification of ≥98% (Section 3, Evidence Item 2) minimizes false-positive metabolite signals arising from unlabeled contaminant in the internal standard preparation . This capability is essential for accurate mass balance determinations and metabolite profiling in ADME studies.

CRO Regulated Bioanalytical Method Validation

Contract research organizations (CROs) and bioanalytical laboratories conducting regulated bioanalysis under GLP/GCP conditions require SIL internal standards with documented lot-specific purity certification and proven isotopic stability. Pamoic Acid-d10 meets these procurement criteria through its ≥98% isotopic purity specification and non-exchangeable deuterium placement (Section 3, Evidence Items 2 and 3) . These attributes reduce method development time by minimizing the need for additional experiments to characterize internal standard interference or instability, directly supporting efficient assay validation and sample analysis workflows [2].

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